molecular formula C14H14ClF3N2O4S B2806660 1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol CAS No. 318497-91-5

1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol

Cat. No.: B2806660
CAS No.: 318497-91-5
M. Wt: 398.78
InChI Key: DGEGPRZBVDPRFT-UHFFFAOYSA-N
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Description

This compound features a propanol backbone substituted with a 4-chlorophenyl sulfonyl group at position 1 and a 1-methyl-5-(trifluoromethyl)pyrazole-3-yl ether moiety at position 2. Its synthesis likely involves nucleophilic substitution or coupling reactions between sulfonyl chloride intermediates and pyrazole-containing alcohols .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N2O4S/c1-20-12(14(16,17)18)6-13(19-20)24-7-10(21)8-25(22,23)11-4-2-9(15)3-5-11/h2-6,10,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEGPRZBVDPRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OCC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl sulfonyl chloride, which is then reacted with the appropriate pyrazole derivative under controlled conditions to form the desired product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies have suggested that pyrazole-based compounds can modulate inflammatory pathways. This compound may serve as a lead structure for synthesizing anti-inflammatory agents, targeting conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Analgesic Properties : The analgesic potential of similar sulfonamide compounds has been documented. The incorporation of the pyrazole ring may enhance pain relief mechanisms, presenting opportunities for pain management therapies .

Agrochemical Applications

  • Herbicide Development : The structural characteristics of this compound suggest potential use as a herbicide. Its ability to interfere with plant growth pathways could be explored in the development of selective herbicides that target specific weed species while minimizing crop damage .
  • Pesticidal Activity : Compounds with similar frameworks have shown efficacy against various pests. The sulfonyl group enhances the lipophilicity of the molecule, potentially improving its penetration into pest cuticles and increasing effectiveness as an insecticide .

Material Science Applications

  • Polymer Additives : The compound's unique chemical structure may allow it to function as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Research into its compatibility with various polymers could lead to innovative applications in materials science .
  • Coatings and Surface Treatments : Due to its chemical stability and potential resistance to environmental degradation, this compound could be investigated for use in protective coatings or surface treatments for metals and plastics, providing enhanced durability and resistance to corrosion .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising potential for further development into therapeutic agents.

Case Study 2: Herbicide Development

Research focusing on the herbicidal properties of sulfonamide derivatives revealed that modifications to the pyrazole structure could enhance selectivity towards certain weed species while reducing toxicity towards crops. Field trials showed effective control of targeted weeds with minimal impact on surrounding flora.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Chlorophenyl Moieties

a) 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime
  • Structure : Contains a pyrazole core with a 3-chlorophenyl sulfanyl group and an oxime ester.
  • Key Differences: Replaces the propanol backbone with an oxime-carbaldehyde group and uses a sulfanyl (S–) instead of sulfonyl (SO2–) linkage.
  • The oxime ester may confer higher reactivity in biological systems .
b) 2,4-Dichlorophenyl 2-methyl-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}propanoate
  • Structure: Features a propanoate ester linked to the pyrazole-oxy group and a dichlorophenyl ring.
  • Key Differences: The ester group replaces the sulfonyl-propanol structure, altering hydrolysis kinetics and bioavailability.
  • Properties : The ester may enhance membrane permeability but reduce metabolic stability compared to the alcohol .
c) 3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine
  • Structure : Pyrazole-oxy group attached to a pyridine ring with chloro and trifluoromethyl substituents.
  • Key Differences : The pyridine ring introduces aromatic nitrogen, influencing electronic properties and binding interactions.

Functional Group Analysis

Compound Backbone Electron-Withdrawing Groups Key Functional Groups Potential Applications
Target Compound Propanol –SO2–, –CF3 Sulfonyl, pyrazole-ether Enzyme inhibition, drug candidates
Oxime Derivative Carbaldehyde-oxime –S–, –CF3 Sulfanyl, oxime ester Reactive intermediates, agrochemicals
Propanoate Ester Propanoate ester –COO–, –CF3 Ester, pyrazole-ether Prodrugs, antimicrobial agents
Pyridine Derivative Pyridine –Cl, –CF3 Pyridine, pyrazole-ether Ligands for metal complexes
a) Solubility and Lipophilicity
  • The sulfonyl group in the target compound enhances water solubility compared to sulfanyl or ester analogues. However, the trifluoromethylpyrazole counterbalances this by increasing logP values (~3.5 estimated), similar to dichlorophenyl propanoate derivatives .

Biological Activity

1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The compound's chemical structure includes a sulfonyl group attached to a chlorophenyl moiety and a pyrazole ring with trifluoromethyl substitution. The molecular formula is C13H14ClF3N2O3SC_{13}H_{14}ClF_3N_2O_3S with a molecular weight of approximately 360.77 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research into pyrazole derivatives has revealed their potential as anticancer agents. Specific analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting that the incorporation of the sulfonyl group enhances their activity by interfering with cellular signaling pathways involved in proliferation and apoptosis .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, thereby potentially serving as a therapeutic agent in inflammatory diseases .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer treatment, where enzyme inhibition can disrupt tumor growth and metastasis .
  • Receptor Modulation : The pyrazole moiety may interact with specific receptors involved in pain and inflammation, providing a pathway for analgesic and anti-inflammatory effects. This interaction can lead to altered signaling cascades that reduce pain perception and inflammation .

Case Studies and Research Findings

StudyFocusFindings
Umesha et al. (2009)Antimicrobial ActivitySynthesized pyrazole derivatives showed notable antifungal activity against five phytopathogenic fungi, indicating the potential for agricultural applications .
Recent Pharmacological ReviewAnticancer ActivityHighlighted the cytotoxic effects of pyrazole derivatives on various cancer cell lines, emphasizing their role in cancer therapy development .
Inflammatory Response StudyAnti-inflammatory EffectsDemonstrated that compounds similar to the target structure inhibited TNF-alpha production in macrophages, suggesting therapeutic potential for inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for synthesizing 1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazole core followed by sulfonylation and propanol linkage. Key steps include:

  • Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with intermediates under basic conditions (e.g., K₂CO₃ in acetone) .
  • Coupling : Using Mitsunobu or nucleophilic substitution conditions to attach the trifluoromethylpyrazole moiety .
  • Optimization : Control temperature (0–25°C for exothermic steps), solvent polarity (DMF or THF for solubility), and reaction time (monitored via TLC). Purification via column chromatography (ethyl acetate/hexane gradients) ensures high yield (45–70%) and purity (>95%) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl and pyrazole ring integration). ¹⁹F NMR verifies trifluoromethyl group presence .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • TLC : Monitors reaction progress using silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane) .
  • HPLC : Assesses purity (>98%) with C18 columns and acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity compared to analogs?

  • Structural Variations : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl or chloro groups) .
  • Biological Assays : Test against enzyme targets (e.g., kinases via IC₅₀ assays) or cell lines (e.g., cancer proliferation assays). Compare EC₅₀ values to identify critical functional groups .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions and correlate with experimental activity data .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Standardize Assays : Use identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT vs. ATP-luminescence assays) .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., enzyme kinetics and cellular thermal shift assays) .
  • Control Variables : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch compound purity variations .

Advanced: What role do electron-withdrawing groups (e.g., trifluoromethyl) play in modulating reactivity and bioactivity?

  • Chemical Reactivity : The trifluoromethyl group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions. Sulfonyl groups stabilize intermediates via resonance .
  • Bioactivity : Trifluoromethyl improves metabolic stability and membrane permeability, while the sulfonyl group enhances target binding via hydrogen bonding .

Basic: How can intermediates be stabilized during synthesis?

  • Low-Temperature Storage : Keep intermediates at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for hydroxyl groups during sulfonylation .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to detect degradation and adjust conditions promptly .

Advanced: What mechanistic insights can enzyme kinetics provide for inhibition studies?

  • Steady-State Kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Preincubation Studies : Assess time-dependent inhibition to identify covalent binding or slow-onset mechanisms .
  • Transition-State Mimicry : Design analogs based on kinetic isotope effects (KIEs) to optimize inhibitor potency .

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